
3-(5-Fluoropyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoropyridin-3-yl)aniline is a fluorinated aromatic amine, characterized by the presence of a fluorine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoropyridin-3-yl)aniline typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent reacts with a precursor compound. For instance, the reaction of 3,5-dichloropyridine with a fluorinating agent like potassium fluoride in a polar aprotic solvent can yield the desired fluorinated pyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Fluoropyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3-(5-Fluoropyridin-3-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)aniline and its derivatives often involves interactions with biological targets. For instance, antibacterial derivatives of this compound can inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
3-Fluoropyridine: Lacks the aniline group but shares the fluorinated pyridine core.
5-Fluoropyridine-3-boronic acid: Used as a pharmaceutical intermediate.
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone: Exhibits antibacterial activity.
Uniqueness: 3-(5-Fluoropyridin-3-yl)aniline is unique due to the combination of the fluorinated pyridine ring and the aniline group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
3-(5-fluoropyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9FN2/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H,13H2 |
InChI Key |
PTBQDOGDEPOPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


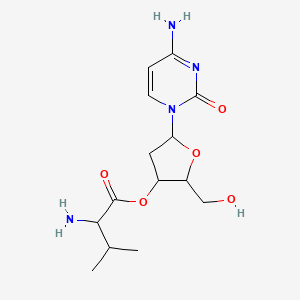

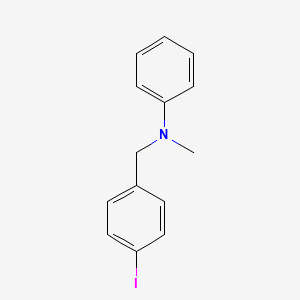

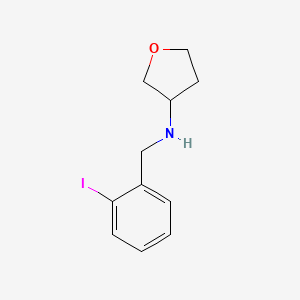

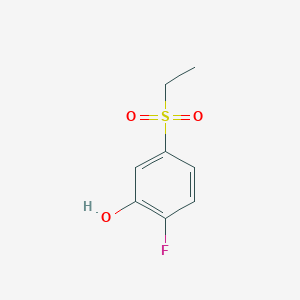

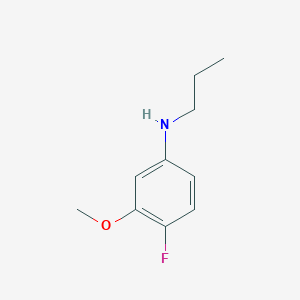

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

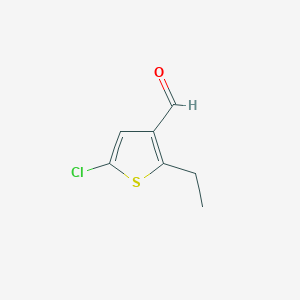
![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
